Cas no 1096330-77-6 (4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid)

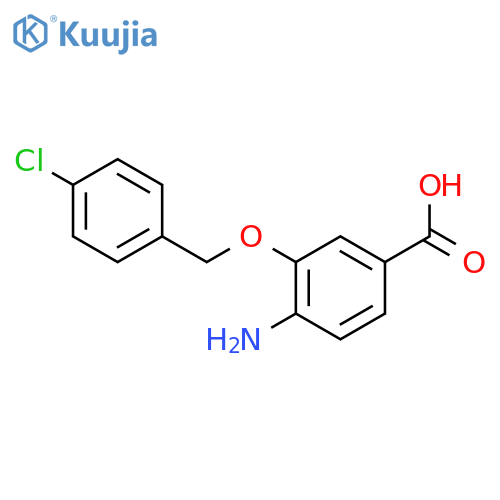

1096330-77-6 structure

商品名:4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid

4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid

- 4-amino-3-[(4-chlorophenyl)methoxy]benzoic acid

- 4-Amino-3-((4-chlorobenzyl)oxy)benzoicacid

- SB81779

- 1096330-77-6

-

- インチ: InChI=1S/C14H12ClNO3/c15-11-4-1-9(2-5-11)8-19-13-7-10(14(17)18)3-6-12(13)16/h1-7H,8,16H2,(H,17,18)

- InChIKey: HGIYLHFYBHMVLN-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)Cl)COC2=C(C=CC(=C2)C(=O)O)N

計算された属性

- せいみつぶんしりょう: 277.0505709g/mol

- どういたいしつりょう: 277.0505709g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 305

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756935-1g |

4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid |

1096330-77-6 | 98% | 1g |

¥2247.00 | 2024-08-09 |

4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

1096330-77-6 (4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid) 関連製品

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 857369-11-0(2-Oxoethanethioamide)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量